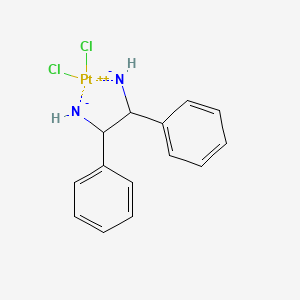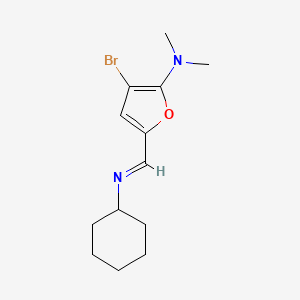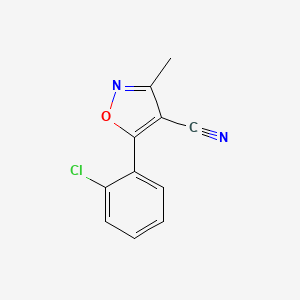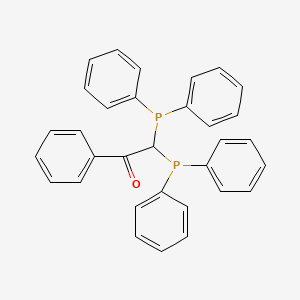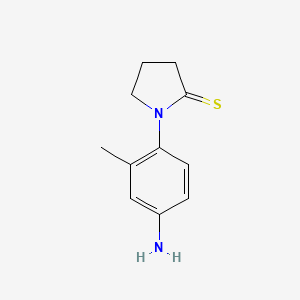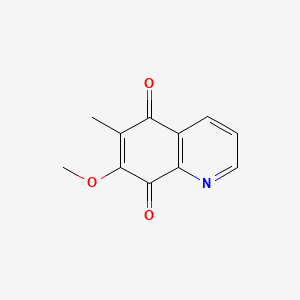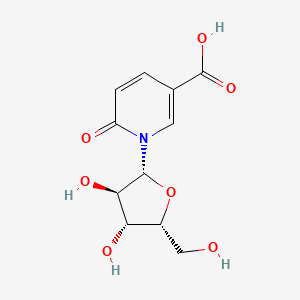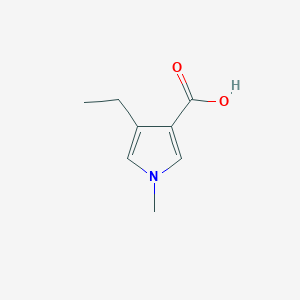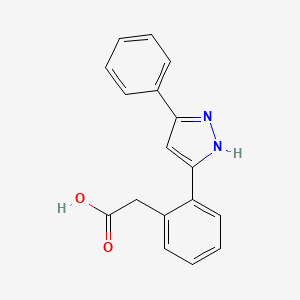
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
- 1,3-diphenyl-1H-pyrazole
- 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104907-27-9 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
Clé InChI |
MVHIYGQQENACMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


